

Application Notes and Protocols: Methyl Propionate in Flavor and Fragrance Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl propionate

Cat. No.: B153301

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propionate ($\text{CH}_3\text{CH}_2\text{COOCH}_3$) is a volatile ester recognized for its characteristic fruity and ethereal aroma.[1] It is a key component in the formulation of a wide array of flavors and fragrances, lending its signature notes to products ranging from confectioneries and beverages to fine perfumes and personal care items.[2][3] Its organoleptic profile is often described as fruity, reminiscent of rum, with nuances of apple and strawberry.[4][5] This document provides detailed application notes and experimental protocols for the effective utilization of **methyl propionate** in flavor and fragrance development.

Organoleptic Profile and Applications

Methyl propionate's primary function in flavor and fragrance formulations is to impart a fresh, fruity, and sweet character.[2] It is particularly effective in creating realistic fruit notes, such as apple and strawberry, and can introduce rum-like alcoholic undertones.[5][6]

In Flavor Formulations:

- **Beverages:** Adds a fruity lift to soft drinks, fruit juices, and alcoholic beverages.[7]
- **Confectionery:** Enhances the fruity character of hard candies, chewing gums, and jellies.
- **Baked Goods:** Contributes to the overall fruity aroma profile in cakes, cookies, and pastries.

- Dairy Products: Used in yogurts, ice creams, and flavored milk to create fruity notes.

In Fragrance Formulations:

- Fine Fragrances: Employed as a top note to provide an initial fresh and fruity burst.^[5] It blends well with other fruity esters to create gourmand effects.^[5]
- Personal Care Products: Incorporated into shampoos, soaps, lotions, and body sprays for its pleasant fruity scent.^[2]
- Air Fresheners: Used to create uplifting and fruity ambient fragrances.

Quantitative Data

A summary of the key physical, chemical, and sensory properties of **methyl propionate** is presented below for easy reference and comparison.

Property	Value	Reference(s)
Chemical Identity		
IUPAC Name	Methyl propanoate	[8]
CAS Number	554-12-1	[8]
Molecular Formula	C ₄ H ₈ O ₂	[1][8]
Molecular Weight	88.11 g/mol	[8]
Physical Properties		
Appearance	Colorless liquid	[1][9]
Odor	Fruity, rum-like, with apple and strawberry notes	[4][5][10]
Boiling Point	79-80 °C	[1][11]
Melting Point	-88 °C	[1][11]
Flash Point	-2 °C (closed cup)	[11]
Density	0.915 g/mL at 25 °C	[9]
Solubility in Water	72 g/L at 20 °C	[1]
Sensory Data		
Odor Threshold in Water	100 ppb	[12]
Flavor Threshold in Water	50 ppb	[12]
Usage Levels		
Fragrance Concentrate	Up to 2.0%	[4][8]

Experimental Protocols

Sensory Evaluation of Methyl Propionate in a Beverage Matrix

This protocol outlines a method for the sensory evaluation of **methyl propionate** in a model beverage system using a trained sensory panel.

Objective: To characterize the sensory profile and determine the optimal concentration of **methyl propionate** in a lemon-lime flavored carbonated beverage.

Materials:

- **Methyl propionate** (food grade)
- Base beverage: A simple solution of citric acid (0.2%), sodium citrate (0.05%), and sucrose (10%) in carbonated water.
- Lemon-lime flavor base (without **methyl propionate**)
- Glass tasting vessels, coded with random three-digit numbers
- Odor-free room with controlled lighting and temperature
- Water and unsalted crackers for palate cleansing

Procedure:

- Panelist Training: A panel of 8-12 trained individuals is familiarized with the aroma and taste of **methyl propionate** in the base beverage at various concentrations. Reference standards for fruity, sweet, and chemical/solvent-like off-notes are provided.
- Sample Preparation:
 - Prepare a stock solution of **methyl propionate** (1% in propylene glycol).
 - Add the lemon-lime flavor base to the base beverage at a fixed concentration (e.g., 0.1%).
 - Prepare a series of beverage samples with varying concentrations of **methyl propionate** (e.g., 0 ppm, 5 ppm, 10 ppm, 20 ppm, 40 ppm) by adding the stock solution.
 - Chill the samples to a consistent serving temperature (e.g., 4 °C).

- Evaluation:
 - Present the coded samples to the panelists in a randomized order.
 - Panelists evaluate the aroma and flavor of each sample and rate the intensity of predefined attributes (e.g., fruity, apple, strawberry, rum-like, sweet, chemical/solvent) on a 9-point scale (1 = not perceptible, 9 = extremely intense).
 - A "just-about-right" (JAR) scale can be used for key attributes like "fruity intensity" to determine the optimal level.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples and identify the preferred concentration of **methyl propionate**.

Stability Testing of Methyl Propionate in an Acidic Beverage

This protocol describes an accelerated stability test to evaluate the chemical stability of **methyl propionate** in an acidic beverage under elevated temperature conditions.

Objective: To assess the degradation of **methyl propionate** over time in a simulated acidic beverage environment.

Materials:

- Beverage samples containing a known concentration of **methyl propionate** (e.g., 20 ppm) in the acidic beverage base from the sensory protocol.
- Control samples without **methyl propionate**.
- Sealed, airtight glass vials.
- Incubator or oven set to the desired temperatures (e.g., 35 °C and 45 °C).
- Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

- Sample Storage:
 - Fill the glass vials with the beverage samples, leaving minimal headspace.
 - Store the vials in the dark at the selected temperatures.
- Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
- Quantification:
 - Analyze the concentration of **methyl propionate** in each sample using a validated GC-MS method (see Protocol 4.3).
- Data Analysis:
 - Plot the concentration of **methyl propionate** as a function of time for each temperature.
 - Determine the degradation kinetics (e.g., first-order) and calculate the rate constants.
 - Use the Arrhenius equation to predict the shelf life of the flavored beverage at ambient storage conditions.[\[13\]](#)

Quantification of Methyl Propionate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of **methyl propionate** in a liquid matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Objective: To accurately quantify the concentration of **methyl propionate** in a beverage sample.

Materials:

- GC-MS system with a headspace autosampler.
- SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

- 20 mL headspace vials with septa.
- Sodium chloride (NaCl).
- Internal standard (e.g., ethyl propionate-d5).

Procedure:

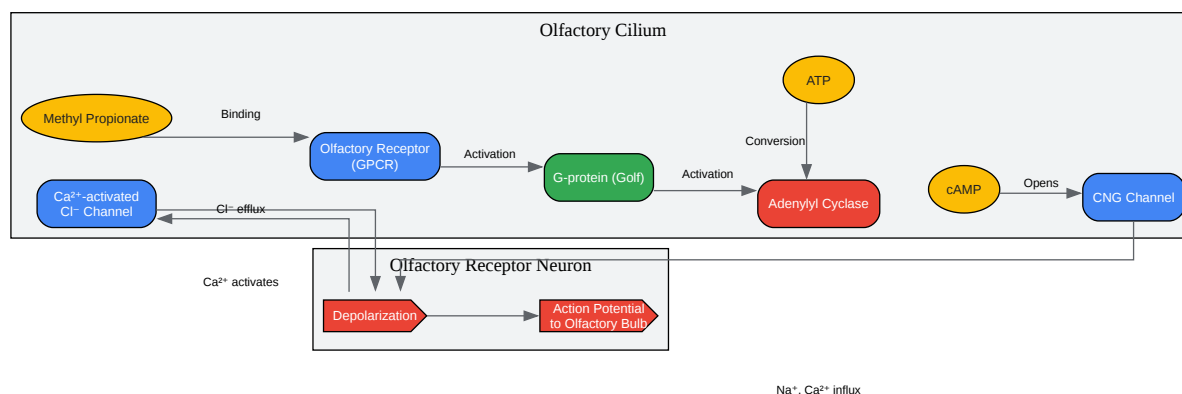
- Sample Preparation:
 - Place 5 mL of the beverage sample into a 20 mL headspace vial.
 - Add a known amount of the internal standard.
 - Add 1 g of NaCl to increase the ionic strength of the sample and enhance the release of volatile compounds.
 - Seal the vial immediately.
- HS-SPME Extraction:
 - Equilibrate the sample at a specific temperature (e.g., 40 °C) for a set time (e.g., 15 minutes) with agitation.
 - Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- GC-MS Analysis:
 - Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode.
 - Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.

- Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in selected ion monitoring (SIM) mode for quantification, using characteristic ions for **methyl propionate** (e.g., m/z 57, 59, 88) and the internal standard.
- Calibration: Prepare a calibration curve using standard solutions of **methyl propionate** in the same base matrix as the samples.

Visualization of Key Processes

Olfactory Signal Transduction Pathway for Esters

The perception of fruity esters like **methyl propionate** is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events leading to the generation of a neural signal.

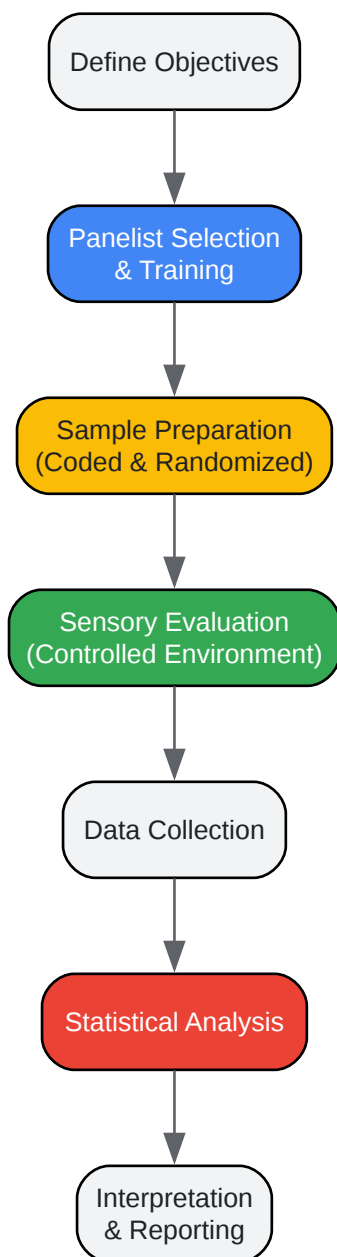


[Click to download full resolution via product page](#)

Caption: Olfactory signal transduction pathway for esters.

Experimental Workflow for Sensory Evaluation

A structured workflow is crucial for obtaining reliable and reproducible sensory data. The following diagram illustrates the key steps in a sensory evaluation experiment.

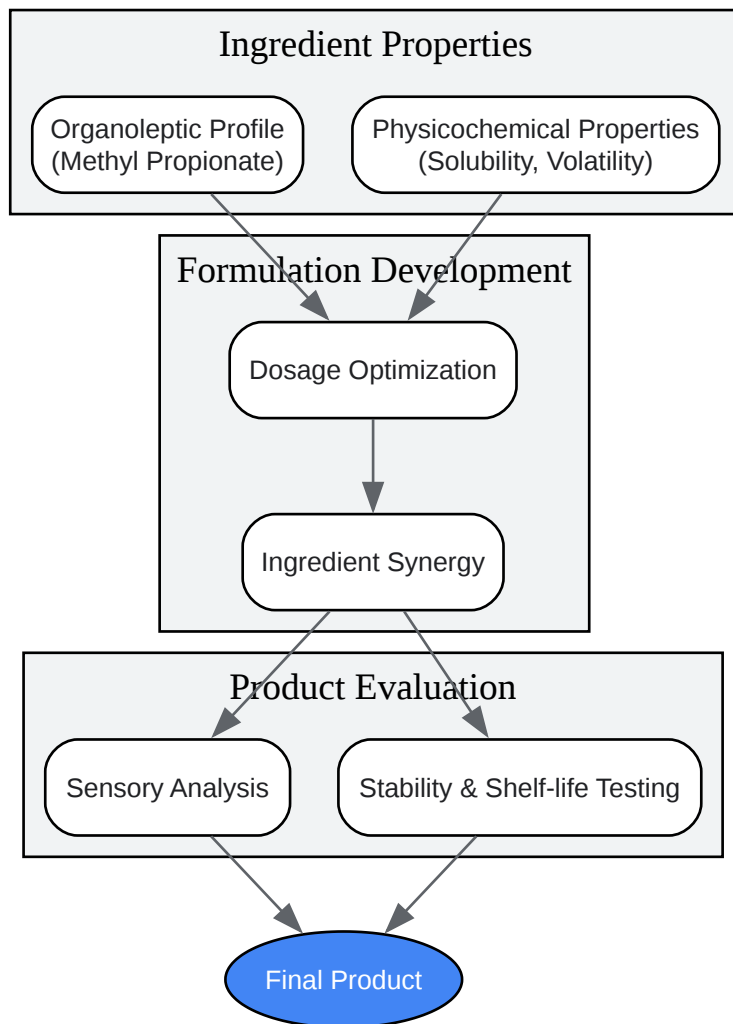


[Click to download full resolution via product page](#)

Caption: Workflow for sensory evaluation of flavor compounds.

Logical Relationship in Flavor and Fragrance Formulation

The development of a successful flavor or fragrance involves a logical progression from understanding the properties of individual ingredients to the evaluation of the final product.



[Click to download full resolution via product page](#)

Caption: Logical steps in flavor and fragrance formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl propionate - Wikipedia [en.wikipedia.org]
- 2. strawberry fragrance [thegoodscentcompany.com]
- 3. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]
- 4. methyl propionate, 554-12-1 [thegoodscentcompany.com]
- 5. fraterworks.com [fraterworks.com]
- 6. rum, 977089-45-4 [thegoodscentcompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragrance University [fragranceu.com]
- 9. Methyl propionate 99 554-12-1 [sigmaaldrich.com]
- 10. Human Metabolome Database: Showing metabocard for Methyl propionate (HMDB0030062) [hmdb.ca]
- 11. ICSC 1029 - METHYL PROPIONATE [chemicalsafety.ilo.org]
- 12. Methyl propionate | C₂H₅COOCH₃ | CID 11124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bionaturajournal.com [bionaturajournal.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Methyl Propionate in Flavor and Fragrance Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153301#application-of-methyl-propionate-in-flavor-and-fragrance-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com